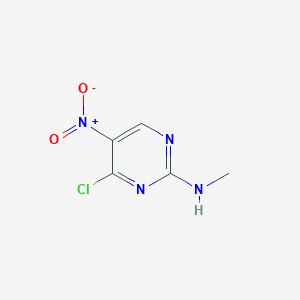

4-Chloro-N-methyl-5-nitropyrimidin-2-amine

Description

4-Chloro-N-methyl-5-nitropyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at position 5, a chlorine substituent at position 4, and a methylamine group at position 2. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

4-chloro-N-methyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQVGJPBCGCWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265561 | |

| Record name | 4-Chloro-N-methyl-5-nitro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-50-1 | |

| Record name | 4-Chloro-N-methyl-5-nitro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methyl-5-nitro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine typically involves the nitration of a suitable pyrimidine precursor followed by chlorination and methylation steps. One common synthetic route includes the following steps:

Nitration: The starting material, a pyrimidine derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

Chlorination: The nitrated intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives.

Reduction: Formation of 4-Chloro-N-methyl-5-aminopyrimidin-2-amine.

Oxidation: Formation of 4-Chloro-N-methyl-5-nitropyrimidine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-Chloro-N-methyl-5-nitropyrimidin-2-amine exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in HeLa and K562 cells while maintaining low toxicity towards normal cells. The compound's ability to arrest the cell cycle at the G1 phase further supports its potential as an anticancer agent . Notably, studies have demonstrated its effectiveness against breast and renal cancer cell lines, indicating its potential for targeted cancer therapies .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity by inhibiting COX-2 and iNOS enzyme expressions. In vitro assays revealed that it can effectively reduce inflammation markers, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This suggests that it may serve as a promising candidate for the development of new anti-inflammatory medications .

Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The structural features that enhance its bioactivity include the nitro group and the chlorinated aromatic ring, which contribute to its interaction with microbial targets .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals, including fungicides and herbicides. Its ability to modulate biological pathways makes it suitable for creating effective crop protection agents. The compound’s unique structure allows for selective action against pests and diseases while minimizing harm to beneficial organisms .

Material Science

The exploration of this compound extends into material science, where it is investigated for potential use in synthesizing advanced materials with specific electronic and optical properties. Its unique chemical characteristics may facilitate the development of novel materials for applications in electronics and photonics .

Case Studies

- Anti-inflammatory Effects : A study reported that derivatives similar to this compound exhibited potent COX inhibition with IC50 values around 0.04 μmol, showcasing their potential as anti-inflammatory agents.

- Cytotoxicity : In vitro tests on cancer cell lines revealed that this compound could induce significant apoptosis, with statistical significance indicated by p-values < 0.05 when compared to control groups.

- Antimicrobial Efficacy : A recent evaluation found that this pyrimidine derivative effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential utility in treating resistant infections.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The presence of the nitro group can lead to the formation of reactive intermediates that can modify biological targets. The chlorine and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

A key factor influencing pyrimidine derivatives’ properties is the nature and position of substituents. Below is a comparative analysis with structurally similar compounds:

Key Observations :

- Electron-Withdrawing Groups: The nitro group (-NO₂) in this compound and its analogs enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, 2-Chloro-5-nitropyridin-4-amine (pyridine core) is utilized in heterocyclic drug synthesis due to its reactivity .

- Halogen Effects : Chlorine at C4 (target compound) versus C2 (2-Chloro-N-ethyl-5-nitropyrimidin-4-amine) alters regioselectivity in further substitutions. Bromine in 5-Bromo-2-chloropyrimidin-4-amine increases molecular weight and polarizability, affecting crystal packing via N–H···N interactions .

Example Syntheses :

Reactivity Trends :

Crystallographic and Structural Insights

- 2-Chloro-5-nitropyridin-4-amine : Features N–H···O and N–H···Cl hydrogen bonds, forming chains along the a-axis. The pyridine ring’s planarity contrasts with pyrimidine derivatives, affecting packing efficiency .

- 5-Bromo-2-chloropyrimidin-4-amine : Exhibits dimerization via N–H···N bonds and planar pyrimidine rings (RMS deviation: 0.087 Å), facilitating stable crystal lattices .

Biological Activity

4-Chloro-N-methyl-5-nitropyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and the implications for therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a nitro group at the 5-position, and a methylamino group at the 2-position. The structural formula can be represented as:

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that this compound exhibits significant anti-proliferative effects against several cancer cell lines.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers in vitro.

Anticancer Activity

Research indicates that this compound acts as a potent inhibitor of certain cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| DLD-1 | 4.4 |

| T24 | 13.1 |

| SH-SY-5Y | 11.4 |

These values suggest that the compound is particularly effective against colorectal cancer (DLD-1) compared to bladder (T24) and neuroblastoma (SH-SY-5Y) cell lines .

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of Protein Arginine Methyltransferase 1 (PRMT1) : This enzyme is implicated in various cellular processes, including gene expression and DNA repair. Inhibition leads to altered cellular signaling pathways that promote apoptosis in cancer cells .

- Reduction of Inflammatory Mediators : The compound has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Antitumor Efficacy : In a study assessing various pyrimidine derivatives, this compound was among those that exhibited superior anti-proliferative activity against multiple tumor types, indicating its potential as a therapeutic agent in oncology .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the nitro and chloro substituents can enhance biological activity. Electron-donating groups tend to increase potency, while steric hindrance may reduce it. This insight is crucial for designing more effective derivatives for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.